![molecular formula C17H14Cl3IN2O B11997310 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide
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Overview
Description
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and an iodoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-iodoaniline: This can be achieved through the iodination of aniline using iodine and an oxidizing agent such as nitric acid.
Formation of 2,2,2-trichloroethylamine: This involves the reaction of trichloroacetaldehyde with ammonia.
Coupling Reaction: The 4-iodoaniline is then coupled with 2,2,2-trichloroethylamine to form the intermediate compound.
Final Step: The intermediate compound is reacted with cinnamoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated and aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can interact with hydrophobic pockets, while the iodoanilino group can form halogen bonds with specific amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
Disilanes: Organosilicon compounds with similar electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar aromatic structure.
Uniqueness
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is unique due to its combination of a phenyl group, a trichloroethyl group, and an iodoanilino group
Properties
Molecular Formula |
C17H14Cl3IN2O |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H14Cl3IN2O/c18-17(19,20)16(22-14-9-7-13(21)8-10-14)23-15(24)11-6-12-4-2-1-3-5-12/h1-11,16,22H,(H,23,24)/b11-6+ |
InChI Key |
UEWHLXPEUKHKKO-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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